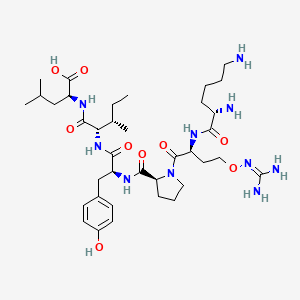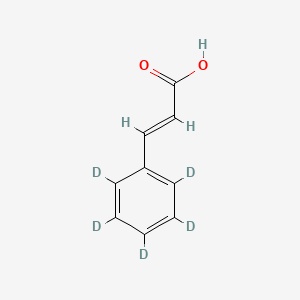
trans-Cinnamic-D5 acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-Cinnamic-D5 acid: is a deuterated form of trans-Cinnamic acid, where five hydrogen atoms are replaced by deuterium. This compound is a white crystalline substance that is slightly soluble in water but freely soluble in many organic solvents. It is classified as an unsaturated carboxylic acid and occurs naturally in various plants. The trans isomer is more common and is often used in scientific research due to its stability and unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Knoevenagel Reaction: One common method for synthesizing trans-Cinnamic-D5 acid involves the Knoevenagel condensation of benzaldehyde with malonic acid in the presence of a weak base such as pyridine.
Perkin Reaction: Another method involves the Perkin reaction between acetic anhydride and benzaldehyde.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the aforementioned methods, followed by purification processes such as recrystallization and chromatography to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-Cinnamic-D5 acid can undergo oxidation reactions to form cinnamic aldehyde or benzoic acid.
Substitution: this compound can undergo substitution reactions, particularly at the phenyl ring, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst
Substitution: Halogens, nitric acid, sulfuric acid
Major Products:
Oxidation: Cinnamic aldehyde, benzoic acid
Reduction: Hydrocinnamic acid
Substitution: Halogenated, nitrated, and sulfonated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-Cinnamic-D5 acid is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also employed in the study of reaction mechanisms and isotope effects .
Biology: In biological research, this compound is used to study metabolic pathways and enzyme activities. Its deuterated form allows for precise tracking and analysis in metabolic studies .
Medicine: Its derivatives have shown promise in treating various diseases .
Industry: this compound is used in the production of flavors, fragrances, and dyes. Its esters are important components in the perfume industry .
Wirkmechanismus
trans-Cinnamic-D5 acid exerts its effects through various molecular targets and pathways. It is a key intermediate in the biosynthesis of lignin, flavonoids, and other phenylpropanoids. The enzyme phenylalanine ammonia-lyase (PAL) catalyzes the conversion of phenylalanine to trans-Cinnamic acid, which then undergoes further modifications to form various bioactive compounds .
Vergleich Mit ähnlichen Verbindungen
Cinnamic acid: The non-deuterated form of trans-Cinnamic-D5 acid, commonly found in plants and used in similar applications.
Cinnamaldehyde: A derivative of cinnamic acid, used in flavoring and fragrance industries.
Hydrocinnamic acid: A reduced form of cinnamic acid, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: this compound is unique due to its deuterium content, which provides distinct advantages in research applications. The presence of deuterium allows for detailed studies of reaction mechanisms and metabolic pathways, making it a valuable tool in both academic and industrial research .
Eigenschaften
Molekularformel |
C9H8O2 |
|---|---|
Molekulargewicht |
153.19 g/mol |
IUPAC-Name |
(E)-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+/i1D,2D,3D,4D,5D |
InChI-Schlüssel |
WBYWAXJHAXSJNI-URCVCZEFSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C/C(=O)O)[2H])[2H] |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395723.png)


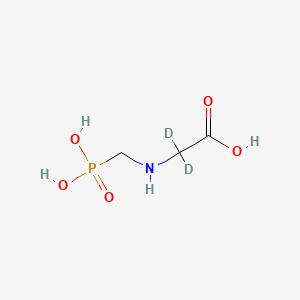

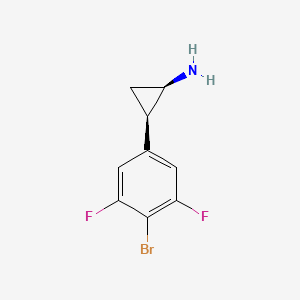
![2-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylamino)-5-(pyridin-2-ylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidine-7-thione](/img/structure/B12395763.png)

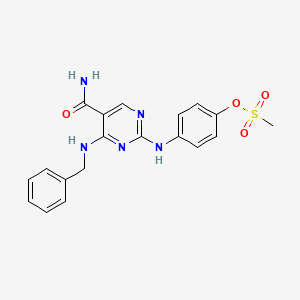

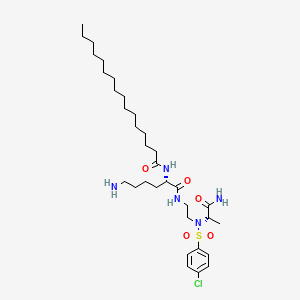
![(4S)-4-[[(2S)-2-acetamidohexanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12395786.png)

